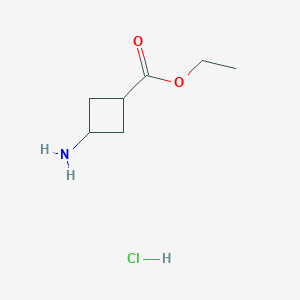

cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride

Descripción

Propiedades

IUPAC Name |

ethyl 3-aminocyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)5-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJWYGQWKNHONY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375303-78-8 | |

| Record name | Cyclobutanecarboxylic acid, 3-amino-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375303-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

General Synthetic Strategy

- Starting Materials: The synthesis often begins with cyclobutanone derivatives or cyclobutanecarboxylic acid precursors.

- Key Steps:

- Formation of the cyclobutane ring with the amino substituent in cis configuration.

- Esterification of the carboxylic acid group with ethanol.

- Conversion to the hydrochloride salt by treatment with HCl.

Typical Reaction Conditions

| Step | Conditions | Notes |

|---|---|---|

| Amination of cyclobutanone | Reaction with ammonia or amine sources under controlled temperature | Stereoselective amination to favor cis isomer |

| Esterification | Reflux with ethanol and acid catalyst (e.g., sulfuric acid) | Converts acid to ethyl ester |

| Salt formation | Treatment with HCl in anhydrous solvent (e.g., ethereal HCl) | Yields stable hydrochloride salt |

The cis stereochemistry is favored by careful control of reaction temperature and choice of reagents, often using chiral auxiliaries or stereoselective catalysts to enhance selectivity.

Example Synthetic Route (Literature-Based)

- Cyclobutanone Amination: Cyclobutanone is reacted with ammonia or an amine under mild conditions to introduce the amino group at the 3-position, favoring cis stereochemistry by kinetic control.

- Esterification: The resulting 3-aminocyclobutanecarboxylic acid is esterified with ethanol in the presence of an acid catalyst at reflux to form the ethyl ester.

- Hydrochloride Salt Formation: The free base is dissolved in anhydrous solvent and treated with gaseous or solution HCl to precipitate the hydrochloride salt.

Analytical and Purification Considerations

- Purity: Commercial samples typically have purity ≥95% as confirmed by HPLC and NMR.

- Characterization: Proton NMR and IR spectroscopy confirm the presence of amino, ester, and cyclobutane functionalities.

- Stereochemical Confirmation: Chiral HPLC or NMR with chiral shift reagents can verify cis configuration.

- Yield: Literature reports variable yields depending on reaction scale and optimization, often ranging from 60% to 85%.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Amination Temperature | 0–40 °C | Lower temps favor cis isomer formation |

| Esterification Catalyst | Sulfuric acid or HCl | Acid catalysis essential |

| Esterification Temp | Reflux (~78 °C ethanol) | Ensures complete ester formation |

| Hydrochloride Formation | Room temperature, anhydrous conditions | Avoids hydrolysis or isomerization |

| Reaction Time | Amination: 2–6 h; Esterification: 4–8 h | Optimized for maximum yield and purity |

| Purification | Recrystallization from ethanol/ether | Removes impurities and isomers |

Research Findings and Optimization Strategies

- Stereoselectivity: Use of chiral auxiliaries or catalysts can improve cis selectivity and reduce byproduct formation.

- Solvent Effects: Polar solvents during amination favor cis isomer formation by stabilizing transition states.

- Temperature Control: Maintaining low temperatures during amination minimizes trans isomer formation.

- Salt Formation: Controlled addition of HCl avoids over-acidification, which can lead to decomposition or racemization.

Análisis De Reacciones Químicas

cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Overview

cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride is a cyclobutane derivative with significant potential in various scientific fields, particularly in chemistry, biology, and medicine. Its unique structural features enable it to serve as a valuable tool for research and development in these areas.

Chemistry

This compound is utilized as:

- A building block for complex molecule synthesis.

- A reagent in organic synthesis, facilitating various chemical reactions such as oxidation, reduction, and substitution reactions.

Biology

In biological research, this compound is employed in:

- Studies involving enzyme interactions and protein-ligand binding due to its structural properties.

- Investigating metabolic pathways and biological mechanisms, particularly concerning inflammation and pain management.

Medicine

The compound has potential applications in drug development:

- As a precursor for pharmaceutical compounds.

- As a model compound for studying drug-receptor interactions, aiding the understanding of pharmacodynamics and pharmacokinetics.

Industry

In industrial applications, this compound is used as:

- An intermediate in the production of specialty chemicals.

- A component in the synthesis of other valuable compounds.

Research indicates that this compound exhibits several biological activities relevant to drug development:

Absorption and Permeability

- GI Absorption : High

- Blood-Brain Barrier Permeant : Yes

- P-glycoprotein Substrate : No

Metabolic Stability

The compound shows low potential for drug-drug interactions as it is not a significant inhibitor of major cytochrome P450 enzymes.

Interaction Studies

Initial studies have focused on how this compound interacts within biological systems, crucial for understanding its pharmacological effects.

Efficacy in Preclinical Models

Preclinical trials suggest that this compound may modulate specific biological pathways relevant to conditions such as chronic pain and inflammatory diseases.

Potential Applications

Due to its unique structural characteristics, this compound may be explored for therapeutic applications in:

- Chronic pain management.

- Treatment of inflammatory diseases.

- Neurological disorders.

Mecanismo De Acción

The mechanism of action of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule . The ester group may also participate in binding interactions, contributing to the compound’s overall effect.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of this compound and Similar Compounds

Functional and Reactivity Comparisons

Ring Strain and Reactivity: The 4-membered cyclobutane ring in cis-ethyl 3-aminocyclobutanecarboxylate introduces significant ring strain, enhancing its reactivity in ring-opening or functionalization reactions compared to 6-membered cyclohexane analogs (e.g., Methyl trans-4-aminocyclohexanecarboxylate HCl) . This strain is exploited in synthesizing conformationally constrained intermediates for kinase inhibitors .

Ester Group Impact: Replacing the ethyl ester with a methyl group (e.g., cis-Methyl 3-aminocyclobutanecarboxylate HCl) reduces lipophilicity (logP decreases by ~0.5 units) and alters solubility profiles, making the ethyl derivative more suitable for lipid-rich biological systems .

Stereochemical Influence: The cis configuration of the amino and ester groups in the cyclobutane ring creates a distinct spatial arrangement critical for binding to target proteins. In contrast, trans isomers (e.g., trans-3-Aminocyclobutanecarboxylic acid ethyl ester HCl) exhibit weaker binding affinity in enzyme inhibition assays due to misalignment of functional groups .

Synthetic Utility: The ethyl ester in cis-ethyl 3-aminocyclobutanecarboxylate HCl is preferentially used in multi-step syntheses (e.g., PROTACs) due to its balance of stability and reactivity. For example, it serves as a precursor to 3-(methylamino)cyclobutylmethanol, a key intermediate in kinase inhibitor development . Methyl ester analogs (e.g., Methyl 1-(methylamino)cyclobutanecarboxylate HCl) are instead employed in sulfonamide coupling reactions, where steric bulk is less critical .

Actividad Biológica

cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride (CAS Number: 957793-35-0) is a cyclobutane derivative with potential biological activity, particularly in the field of medicinal chemistry. This compound is characterized by its unique structural features, including a cyclobutane ring and an amino acid-like side chain, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, examining its pharmacokinetics, pharmacodynamics, and potential therapeutic applications.

- Molecular Formula : C₆H₁₂ClNO₂

- Molecular Weight : 165.62 g/mol

- Boiling Point : Not specified

- Hydrochloride Form : Enhances solubility in aqueous solutions

Biological Activity Overview

Research indicates that this compound exhibits several biological activities relevant to drug development:

-

Absorption and Permeability :

- GI Absorption : High

- Blood-Brain Barrier (BBB) Permeant : Yes

- P-glycoprotein Substrate : No

-

Metabolic Stability :

- Not a significant inhibitor of major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), indicating a lower potential for drug-drug interactions.

-

Log P Values :

- Various log P values suggest moderate lipophilicity which may influence its bioavailability:

- Log Po/w (iLOGP): 0.0

- Log Po/w (XLOGP3): 0.5

- Various log P values suggest moderate lipophilicity which may influence its bioavailability:

Case Studies and Research Findings

-

Interaction Studies :

Initial studies have focused on how this compound interacts with various biological systems. These interactions are crucial for understanding its pharmacodynamics and pharmacokinetics. -

Efficacy in Preclinical Models :

In preclinical trials, this compound has shown promise in modulating specific biological pathways relevant to inflammation and pain management. For instance, it has been evaluated for its effects on cytokine signaling pathways. -

Potential Applications :

Due to its structural characteristics, this compound may be explored for applications in treating conditions such as:- Chronic pain

- Inflammatory diseases

- Neurological disorders

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals insights into its unique biological profile:

| Compound Name | CAS Number | Similarity Factor |

|---|---|---|

| Methyl 3-aminocyclobutanecarboxylate hydrochloride | 1212304-86-3 | 0.94 |

| cis-Methyl 4-aminocyclohexanecarboxylate hydrochloride | 61367-16-6 | 0.94 |

| (1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride | 1085842-51-8 | 0.94 |

These compounds exhibit similar functionalities but differ in their specific structural configurations and biological activities.

Q & A

Q. What analytical methods are recommended for characterizing cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride, and how can their reliability be validated?

Methodological Answer: High-performance liquid chromatography (HPLC) is a primary method for purity assessment. For example, a validated HPLC protocol (similar to clonidine hydrochloride analysis) uses a C18 column (150 mm × 4.6 mm, 5 µm), a mobile phase of 0.03 mol·L⁻¹ potassium phosphate buffer and methanol (70:30 v/v), and UV detection at 207 nm . Calibration curves should exhibit linearity (e.g., r = 0.9999) across a concentration range (e.g., 1–10 µg·mL⁻¹). Recovery rates (98–102%) and RSDs (<2%) for triplicate measurements ensure reproducibility.

Q. How can researchers optimize the synthesis of this compound to maximize yield and purity?

Methodological Answer: Synthetic routes often involve carbodiimide-mediated coupling (e.g., EDC/NHS chemistry) under controlled pH and temperature . For cyclobutane derivatives, reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to prevent hydrolysis or side reactions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) improves purity. Monitor intermediates using LC-MS or NMR to confirm structural integrity .

Q. What stability studies are essential for ensuring the integrity of this compound in experimental settings?

Methodological Answer: Conduct accelerated stability testing under varying temperatures (4°C, 25°C, 40°C), humidity (60–75% RH), and light exposure. Analyze degradation products via HPLC or GC-MS. For aqueous solutions, assess pH-dependent stability (e.g., pH 3–9) over 24–72 hours. Store lyophilized forms at −20°C in amber vials to minimize hydrolytic or oxidative degradation .

Advanced Research Questions

Q. How can chiral resolution challenges be addressed for this compound in enantioselective synthesis?

Methodological Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polar organic mobile phases (e.g., hexane/isopropanol) enables enantiomer separation. Alternatively, enzymatic resolution using lipases or esterases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer. X-ray crystallography or circular dichroism (CD) spectroscopy validates absolute configuration .

Q. What mechanistic insights explain the bioactivity of this compound in pharmacological models?

Methodological Answer: The cyclobutane ring imposes conformational rigidity, enhancing target binding affinity. Molecular docking studies (e.g., with G-protein-coupled receptors) and SAR analyses of analogs (e.g., ethyl 4-aminocyclohexanecarboxylate) reveal steric and electronic contributions to activity. In vitro assays (e.g., enzyme inhibition, cell viability) combined with metabolomic profiling identify key pathways (e.g., amino acid metabolism) .

Q. How can contradictions in reported solubility or reactivity data for this compound be resolved?

Methodological Answer: Discrepancies often arise from solvent polarity, pH, or impurities. Use standardized protocols:

- Solubility: Test in DMSO, PBS, and ethanol via nephelometry.

- Reactivity: Compare kinetic studies (e.g., hydrolysis rates) under controlled conditions (pH 7.4, 37°C). Cross-validate using multiple techniques (e.g., NMR, FTIR) to confirm functional group behavior .

Critical Analysis of Evidence

- Structural Analogues: highlights similarity (0.92) to trans-ethyl analogs, suggesting shared analytical challenges.

- Synthesis Protocols: and emphasize carbodiimide-mediated coupling and anhydrous conditions, critical for cyclobutane stability.

- Data Validation: and stress reproducibility through statistical analysis (e.g., RSDs <2%) and peer-reviewed methodologies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.